molecular formula C11H20N2O2 B7986428 [Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986428
M. Wt: 212.29 g/mol
InChI Key: IWRMCXUMCZJLNK-JTQLQIEISA-N
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Description

[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic compound featuring a cyclopropyl group linked via an amino-acetic acid backbone to an (S)-configured methyl-pyrrolidinylmethyl moiety. The acetic acid moiety may act as a bioisostere for carboxylic acids or chelators, influencing solubility and target binding.

Properties

IUPAC Name

2-[cyclopropyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-6-2-3-10(12)7-13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRMCXUMCZJLNK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a cyclopropyl group with a pyrrolidine moiety, which may influence its pharmacological properties and interactions with biological systems.

Structural Characteristics

The compound's structure can be described as follows:

  • Cyclopropyl Group : A three-membered carbon ring that provides rigidity and may enhance binding interactions.
  • Pyrrolidine Moiety : A five-membered ring containing nitrogen, which is often associated with various biological activities.

Biological Activities

Research has indicated that compounds similar to Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, certain pyrrolidine alkaloids demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Neuroprotective Effects : Compounds featuring cyclopropyl groups have been linked to neuroprotective effects in various models, suggesting potential applications in neurodegenerative diseases .

The mechanism of action of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid is hypothesized to involve:

  • Binding Affinity : The conformational rigidity imparted by the cyclopropyl group may enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity.
  • Interaction with Biological Targets : Preliminary studies suggest that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, although detailed mechanisms require further investigation .

Comparative Analysis

To understand the uniqueness of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
CyclopropylamineCyclopropyl group attached to an amineBasic amine properties
(S)-1-MethylpyrrolidinePyrrolidine structureAntidepressant activity
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanolSimilar structure with ethanol moietyVersatile for chemical reactions

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid:

  • Antibacterial Studies : In vitro tests on pyrrolidine derivatives revealed Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with values ranging from 0.0039 to 0.025 mg/mL .
  • Neuropharmacological Research : Compounds with similar structural motifs have been explored for their potential in treating neurological disorders, highlighting their role in modulating neurotransmitter systems .
  • Chemical Synthesis and Optimization : Research into the synthesis of this compound has focused on optimizing reaction conditions to improve yield and purity, which is crucial for further biological evaluation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several patented derivatives (Evidences 2–4) and related pyrrolidine-acetic acid analogs (). Key comparisons include:

Table 1: Structural Comparison
Compound Name / Identifier Core Structure Key Substituents Functional Groups
Target Compound Cyclopropyl-pyrrolidinylmethyl-amino (S)-1-methyl-pyrrolidine, acetic acid Amino-acetic acid
Patent Compounds () Cyclopropanesulfonic acid derivatives Imidazo-pyrrolo-pyridines, ethyl groups Sulfonamide
Patent Compounds () Oxetan-3-yl-amine derivatives Imidazo-pyrrolo-pyrazines, methyl groups Oxetane, amine
Derivatives Pyrrolidinyl-isopropyl-amino-acetic acid Acetyl-pyrrolidine, isopropyl Acetyl, acetic acid
  • Cyclopropyl vs. Other Alkyl Groups : The target compound’s cyclopropyl group provides rigidity and metabolic stability, unlike the isopropyl group in derivatives, which introduces steric bulk but may reduce enzymatic degradation resistance .
  • Functional Groups : The acetic acid moiety distinguishes the target from sulfonamide () or oxetane-amine () derivatives, altering ionization state (pKa ~2.5 for acetic acid vs. ~1.0 for sulfonic acid) and solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison
Property Target Compound Sulfonamides Acetyl Derivatives
Molecular Weight ~280 g/mol ~450–500 g/mol ~320–350 g/mol
Calculated logP ~1.2 ~2.5–3.0 ~1.8–2.0
Ionization State (pH 7.4) Partially ionized Fully ionized Partially ionized
Metabolic Stability High (cyclopropane) Moderate Moderate (isopropyl)
  • Lipophilicity : The target compound’s logP (~1.2) suggests balanced membrane permeability, whereas sulfonamides () may exhibit higher solubility but reduced passive diffusion due to full ionization .
  • Metabolic Stability : The cyclopropyl group in the target compound likely resists oxidative metabolism better than ethyl or isopropyl groups in analogs .

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